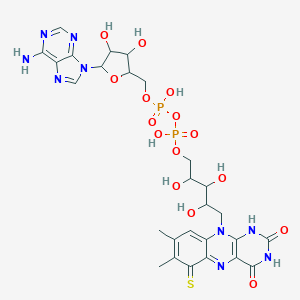
2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. Its relevance stems from the broader interest in imidazolium salts and their derivatives, which are key components in the design of ionic liquids and catalyst systems.
Synthesis Analysis
The synthesis of carbene complexes of phosphorus(V) fluorides substituted with perfluoroalkyl-groups, which are closely related to the target compound, has been achieved through oxidative addition processes. These complexes can be cleaved to yield imidazolium phosphates, demonstrating a new synthetic protocol for ionic liquids (Dalton transactions, 2014).
Molecular Structure Analysis
The molecular structure of related imidazolium salts has been determined through crystallography, revealing details about the arrangement of atoms and the overall geometry of the molecules. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Acta Crystallographica Section E: Structure Reports Online, 2010).
Chemical Reactions and Properties
Imidazolium hexafluorophosphates participate in a variety of chemical reactions, including chlorination, oxidation, reduction, and rearrangement reactions. The versatility of these compounds in reactions under nearly neutral conditions highlights their utility in synthetic chemistry (Journal of Organic Chemistry, 1999).
Physical Properties Analysis
The physical properties of imidazolium hexafluorophosphates, including phase transition, density, viscosity, and surface tension, are influenced by structural variations in the imidazolium cation and the anion identity. Understanding these properties is essential for designing ionic liquids with specific characteristics (Chemphyschem, 2002).
Applications De Recherche Scientifique
Halogenation Reactions
Halogenation of imidazo[4,5-b]pyridin-2-one derivatives demonstrates the chemical versatility of related compounds. Chlorination, bromination, and iodination of these derivatives lead to the formation of various halogenated products, showcasing the potential utility of 2-chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) in synthetic organic chemistry for introducing halogen atoms into molecules under controlled conditions (Yutilov et al., 2005).
Synthesis of Ionic Liquids
The compound plays a critical role in the synthesis of carbene complexes of phosphorus(V) fluorides substituted with perfluoroalkyl-groups. These complexes can be further processed to yield imidazolium phosphates, which are utilized as ionic liquids. This application highlights the importance of the compound in developing new materials with potential uses in green chemistry and industrial applications (Böttcher et al., 2014).
Peptide Coupling Agent
The compound has been identified as an efficient coupling agent for α,α-dimethyl amino acids, demonstrating significant potential in peptide synthesis. Its reactivity is notably enhanced in the presence of additives, facilitating couplings without detectable racemization. This application is critical in the pharmaceutical industry, where the precise synthesis of peptides is essential for drug development and other therapeutic applications (Akaji et al., 1994).
Synthetic Transformations
2-Chloro-1,3-dimethylimidazolinium chloride, a related compound, showcases utility in chlorination, oxidation, reduction, and rearrangement reactions under nearly neutral conditions. This versatility indicates the compound's significant potential in various synthetic transformations, offering a broad range of chemical modifications for organic compounds (Isobe & Ishikawa, 1999).
Molecular Docking and Spectroscopic Analysis
The spectroscopic analysis and molecular docking of imidazole derivatives, including those related to 2-chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V), have been explored. These studies provide insights into the reactive properties of such compounds through DFT and molecular dynamics simulations. The antimicrobial activity against specific bacterial strains highlights potential applications in developing new antimicrobial agents (Thomas et al., 2018).
Propriétés
IUPAC Name |
2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAKHAGVVMOXFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC[N+](=C1Cl)C.F[P-](F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF6N2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-dimethylimidazolinium Hexafluorophosphate | |
CAS RN |
101385-69-7 |
Source


|
| Record name | 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)


